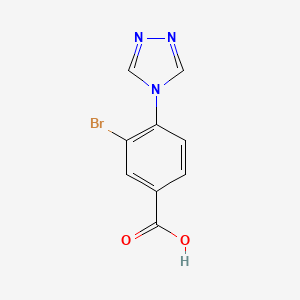
3-Bromo-4-(4H-1,2,4-triazol-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(4H-1,2,4-triazol-4-yl)benzoic acid is an organic compound that features a bromine atom, a triazole ring, and a benzoic acid moiety
Preparation Methods
The synthesis of 3-Bromo-4-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves the introduction of a triazole ring onto a brominated benzoic acid derivative. One common method involves the reaction of 3-bromo-4-aminobenzoic acid with sodium azide under acidic conditions to form the triazole ring. The reaction is typically carried out in a solvent such as ethanol or water, and the product is purified by recrystallization .
Chemical Reactions Analysis
3-Bromo-4-(4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The benzoic acid moiety can be involved in coupling reactions to form larger molecular structures.
Common reagents used in these reactions include sodium azide, amines, thiols, and various oxidizing or reducing agents .
Scientific Research Applications
3-Bromo-4-(4H-1,2,4-triazol-4-yl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-4-(4H-1,2,4-triazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence the activity of enzymes and receptors. The bromine atom can also participate in halogen bonding, further modulating the compound’s biological activity .
Comparison with Similar Compounds
3-Bromo-4-(4H-1,2,4-triazol-4-yl)benzoic acid can be compared with other similar compounds such as:
3-(4H-1,2,4-Triazol-4-yl)benzoic acid: Lacks the bromine atom, which may reduce its reactivity in certain substitution reactions.
3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine: Contains a pyridine ring instead of a benzoic acid moiety, which can alter its chemical properties and applications.
4-(4H-1,2,4-Triazol-4-yl)benzoic acid: Similar structure but without the bromine atom, affecting its potential for halogen bonding and reactivity.
These comparisons highlight the unique features of this compound, particularly its bromine atom and benzoic acid moiety, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6BrN3O2 |
|---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
3-bromo-4-(1,2,4-triazol-4-yl)benzoic acid |
InChI |
InChI=1S/C9H6BrN3O2/c10-7-3-6(9(14)15)1-2-8(7)13-4-11-12-5-13/h1-5H,(H,14,15) |
InChI Key |
CCNSGQLKXFBZKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)N2C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















